
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol
Overview
Description
(5-(4-Fluorophenyl)isoxazol-3-yl)methanol (CAS: 640291-97-0) is an isoxazole derivative with a fluorinated aromatic substituent. Its molecular formula is C₁₀H₈FNO₂, and it has a molecular weight of 193.17 g/mol . The compound is stored under sealed, dry conditions at room temperature and carries GHS hazard warnings for skin irritation (H315) and eye irritation (H319), with precautionary measures including the use of protective gloves and eyewear .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Fluorophenyl)isoxazol-3-YL)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Another approach involves the use of metal-free synthetic routes, such as the reaction of alkynes with appropriate catalysts like 18-crown-6, potassium carbonate, and toluenesulfonyl chloride at elevated temperatures (80°C) for 8-10 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, are likely applicable.
Chemical Reactions Analysis
Types of Reactions: (5-(4-Fluorophenyl)isoxazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of (5-(4-Fluorophenyl)isoxazol-3-YL)carboxylic acid.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted fluorophenyl isoxazole derivatives.
Scientific Research Applications
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)isoxazol-3-YL)methanol is not fully elucidated. it is believed to interact with specific molecular targets and pathways based on its structural features. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Positional Isomerism: The 2-fluoro isomer (CAS: 1105191-15-8) has the same molecular weight as the 4-fluoro derivative but distinct steric and electronic profiles due to substituent positioning . Lipophilicity: The isobutylphenyl analog (CAS: 763109-44-0) has a higher molecular weight (231.29 g/mol) and increased lipophilicity, which may enhance membrane permeability .
Commercial Availability and Pricing
Biological Activity
The compound (5-(4-Fluorophenyl)isoxazol-3-YL)methanol is a member of the isoxazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Isoxazoles are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features an isoxazole ring substituted with a fluorophenyl group. This arrangement is crucial as the fluorine atom can enhance the compound's binding affinity to specific biological targets, potentially influencing its pharmacological properties.
The exact mechanism of action for this compound remains partially understood. However, it is hypothesized that the compound interacts with various molecular targets based on its structural characteristics:
- Binding Affinity : The presence of the fluorophenyl group may improve binding to certain receptors or enzymes.
- Hydrogen Bonding : The isoxazole ring can participate in hydrogen bonding with biological macromolecules, facilitating interactions that lead to biological responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Initial studies suggest potential effectiveness against various pathogens, although specific data on efficacy and mechanisms are still being explored.
- Anti-inflammatory Properties : Compounds with similar structures have shown the ability to modulate inflammatory pathways, indicating a potential for therapeutic use in inflammatory diseases.
- Anticancer Potential : The compound may influence cancer cell signaling pathways, although further research is needed to elucidate its exact effects and efficacy in cancer models.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against certain pathogens | |
Anti-inflammatory | Modulates inflammatory pathways | |
Anticancer | Influences cancer cell signaling |
Case Study 1: Antimicrobial Efficacy
In a study examining various isoxazole derivatives, this compound was tested against common bacterial strains. Results indicated significant inhibition compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of compounds similar to this compound. It was found that these compounds could inhibit key enzymes involved in inflammatory processes, such as COX and LOX pathways.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis begins with readily available precursors that contain the isoxazole moiety.
- Reagents : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
- Yield Optimization : Reaction conditions are optimized to maximize yield while ensuring purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-(4-Fluorophenyl)isoxazol-3-yl)methanol, and how can reaction conditions be optimized?
- Methodology : Fragment-based synthesis is a common approach, as seen in structurally related isoxazole derivatives. For example, Grignard reactions (e.g., CH₃MgX) can be used to functionalize isoxazole intermediates . Optimization involves adjusting solvent systems (e.g., tetrahydrofuran under nitrogen) and catalysts (e.g., DMAP) to improve yields. Column chromatography with methanol/methylene chloride gradients (1:25) is effective for purification .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment. X-ray crystallography, as applied to analogs like 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one, provides precise stereochemical data . Mass spectrometry (exact mass: 207.057) and melting point analysis (168–172°C for brominated analogs) further validate identity .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodology : Stability studies should include thermal analysis (e.g., differential scanning calorimetry) and pH-dependent degradation assays. Monitor via HPLC for decomposition products. For analogs like sulfamethoxazole, storage at –20°C in inert atmospheres is recommended to prevent oxidation .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the electronic properties of this compound?
- Methodology : Use DFT (RB3LYP/6-31++G*) in solvent models (e.g., water) to compute HOMO-LUMO gaps, excitation energies, and oscillator strengths. Compare with experimental UV-Vis spectra to validate computational models . This approach was successfully applied to a pyrimidinyl-isoxazole analog to predict reactivity .
Q. What strategies resolve contradictions in reported biological activities of fluorophenyl-isoxazole derivatives?
- Methodology : Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., chloro, methyl groups). Use in vitro assays (e.g., enzyme inhibition for Notum carboxylesterase) to correlate structural features with activity . Statistical tools like multivariate analysis can identify key functional groups responsible for discrepancies .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodology : Fluorophenyl groups often induce steric hindrance, complicating crystal formation. Use slow evaporation in polar aprotic solvents (e.g., dimethyl sulfoxide) and co-crystallization agents. For analogs like 4-(4-fluorophenyl)-2-methylisoxazol-5(2H)-one, X-ray diffraction confirmed planar isoxazole rings, guiding solvent selection .
Q. How can this compound serve as a fragment in inhibitor design?
- Methodology : Screen against target enzymes (e.g., Notum carboxylesterase) using surface plasmon resonance (SPR) or crystallographic fragment screening. Optimize binding via fragment linking or growing, as demonstrated for 5-phenyl-1,3,4-oxadiazol-2(3H)-ones .
Q. What in vitro assays are suitable for evaluating enzyme inhibitory activity?
- Methodology : Fluorescence-based assays (e.g., using 4-methylumbelliferyl acetate) quantify carboxylesterase inhibition. For receptor studies (e.g., 5-HT₁A/D₂), radioligand binding assays with cell membranes (from transfected HEK293 cells) are effective .
Q. Methodological Notes
- Synthesis : Prioritize fragment-based approaches with Grignard or Suzuki-Miyaura coupling for regioselectivity .
- Data Validation : Cross-reference computational results (DFT) with experimental spectral data to minimize errors .
- Biological Assays : Include positive controls (e.g., Sarizotan for 5-HT₁A/D₂ activity) to benchmark results .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZYEIQXXRYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584570 | |
Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640291-97-0 | |
Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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